2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C24H23F2N5O3 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H23F2N5O3/c1-4-31-22-21(15(3)28-31)29(13-20(32)27-18-10-5-14(2)19(26)11-18)24(34)30(23(22)33)12-16-6-8-17(25)9-7-16/h5-11H,4,12-13H2,1-3H3,(H,27,32) |
InChI Key |
FXEVZHJFBALNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[4,3-d]Pyrimidine Core
The pyrazolo[4,3-d]pyrimidine scaffold is constructed via a tandem cyclization-alkylation sequence. Starting with 3-amino-1-methyl-5-propylpyrazole-4-carboxamide, condensation with ethyl glyoxylate under acidic conditions (HCl, ethanol, 60°C, 12 h) yields the imine intermediate, which undergoes cyclization upon treatment with phosphoryl chloride (POCl₃) at reflux to form 7-chloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine . Modifications to this protocol involve substituting the propyl group with ethyl and introducing a methyl group at position 3 via alkylation with methyl iodide (CH₃I) in dimethylformamide (DMF) at 50°C .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from reactive chlorinated intermediates. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >85% purity for subsequent steps .
Oxidation to the 5,7-Dioxo Derivative
The 5,7-dioxo moiety is installed via oxidation of the dihydro precursor. Treating 6-(4-fluorobenzyl)-1-ethyl-3-methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one with potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄, 0.5 M) at 0–5°C for 2 h achieves complete oxidation . Alternatively, ozonolysis followed by reductive workup (Zn/HOAc) provides milder conditions, preserving sensitive functional groups .
Acetamide Side Chain Installation
The acetamide side chain is appended via a two-step sequence:
-
Alkylation : Reacting the 4-position bromide with ethyl bromoacetate in acetonitrile (CH₃CN) using 1,8-diazabicycloundec-7-ene (DBU) as a base (25°C, 6 h) yields the ester intermediate .
-
Amidation : Hydrolysis with lithium hydroxide (LiOH, H₂O/THF, 0°C, 1 h) generates the carboxylic acid, which is coupled with 3-fluoro-4-methylaniline using N,N′-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 25°C .
Optimization and Scalability
Critical parameters for scalability include:
-
Temperature Control : Exothermic reactions (e.g., POCl₃-mediated cyclization) require gradual reagent addition to maintain ≤70°C .
-
Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% in Ullmann coupling decreases metal contamination without sacrificing yield .
-
Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) efficiently removes inorganic byproducts, while recrystallization (ethanol/water) enhances final product purity (>98%) .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂CO), 4.01 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.89 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃) .
-
HRMS : m/z calculated for C₂₄H₂₃F₂N₅O₃ [M+H]⁺: 500.1804; found: 500.1809 .
Chromatographic Purity :
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18 (250 × 4.6 mm) | Acetonitrile/H₂O (55:45) | 98.7 |
| TLC | Silica GF₂₅₄ | EtOAc/Hexane (1:1) | Rf = 0.42 |
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's structural complexity can be attributed to its unique functional groups, including an acetamide moiety and a pyrazolo-pyrimidine core. The molecular formula is , with a molecular weight of approximately 463.5 g/mol. The presence of fluorine atoms enhances its biological activity by potentially improving binding affinity to target proteins.
Anticancer Properties
The anticancer potential of this compound is notable, particularly due to the presence of the pyrazolo-pyrimidine scaffold known for its ability to inhibit tumor growth. Studies have demonstrated that modifications in this structural class can enhance selectivity and potency against various cancer cell lines. For example:
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes related to cell division and metabolism in cancer cells.
-
Case Studies :
- A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against cancer cell lines, revealing promising results for compounds structurally similar to our target compound.
Central Nervous System Disorders
Emerging research suggests that compounds with similar frameworks may also be effective in treating central nervous system disorders. The inhibition of specific pathways involved in neurodegeneration could position this compound as a candidate for further investigation in conditions such as Alzheimer's disease.
Synthesis Pathways
The synthesis of 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions:
- Formation of the Pyrazolo-Pyrimidine Core : This step includes cyclization reactions that establish the core structure.
- Functionalization : Subsequent reactions introduce various substituents such as the ethyl group and acetamide moiety.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Antitubercular Activity
A notable study highlighted the antitubercular activity of pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. Compounds with similar structures demonstrated significant inhibitory effects, suggesting that our target compound may also possess similar properties.
Cytotoxicity Assessments
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This finding suggests a favorable safety profile for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally analogous molecules is provided below.
Structural and Physicochemical Comparison
NMR and Substituent Effects
highlights that substituents in regions corresponding to positions 29–36 and 39–44 (analogous to the 4-fluorobenzyl and acetamide groups in the target compound) significantly alter chemical shifts. For instance, the 3-fluoro-4-methylphenyl group in the target compound likely induces distinct deshielding effects compared to the benzyl group in the N-benzyl analog, as observed in region A (39–44 ppm) . Such shifts correlate with electronic perturbations affecting binding interactions.
QSAR and Pharmacokinetic Predictions
Per , QSAR models evaluate compounds based on structural descriptors like fluorine count and heteroatom placement. Additionally, the methyl group on the phenyl ring could improve logP values, favoring blood-brain barrier penetration relative to polar groups like sulfanyl or furan .
Biological Activity
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrazolo[4,3-d]pyrimidines. Its unique structural features suggest potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 463.5 g/mol. The structure includes several functional groups that may contribute to its biological properties, including an acetamide moiety and a pyrazolo-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 1357705-04-4 |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that pyrazolo[4,3-d]pyrimidines can act as inhibitors of various cancer-related targets such as polo-like kinase 1 (Plk1), which is implicated in cell division and cancer progression .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which is common among similar heterocyclic compounds .
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains and may serve as potential antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their mechanisms of action:
Case Study 1: Inhibition of Polo-like Kinase 1 (Plk1)
A study focused on targeting Plk1 revealed that certain pyrazolo[4,3-d]pyrimidine derivatives effectively inhibited its activity. The inhibition was linked to reduced cell proliferation in various cancer cell lines . The structure of the compound under review suggests it may similarly interact with Plk1 or other kinases.
Case Study 2: Antioxidant Activity
Research has indicated that pyrimidine derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The presence of electron-withdrawing groups in the structure enhances these properties .
Case Study 3: Antimicrobial Testing
In vitro tests on structurally similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific kinases involved in cell signaling pathways.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cell growth.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[4,3-d]pyrimidine core. Key steps include alkylation at the 6-position with 4-fluorobenzyl groups and subsequent acylation with the acetamide moiety. To optimize yield, employ controlled temperatures (e.g., 0–10°C for exothermic steps) and catalysts like triethylamine. Reaction monitoring via HPLC or TLC ensures purity . Statistical experimental design (e.g., factorial design) can minimize trial-and-error by identifying critical parameters like solvent polarity and stoichiometry .
Q. How should researchers approach structural characterization of this compound?
Use a combination of spectroscopic techniques:
- NMR (1H, 13C, 2D-COSY) to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural accuracy .
Q. What preliminary assays are suitable for evaluating its bioactivity?
Begin with in vitro assays targeting therapeutic pathways relevant to pyrazolo-pyrimidine analogs:
- Kinase inhibition assays (e.g., EGFR or VEGFR) using fluorescence-based protocols.
- Antimicrobial susceptibility testing (MIC determination via broth microdilution).
Compare results to structurally similar compounds, noting substituent effects on activity .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced target selectivity?
Leverage quantum chemical calculations (e.g., DFT) to model ligand-receptor interactions. Tools like COMSOL Multiphysics integrate AI to simulate reaction pathways and predict binding affinities. For example:
- Molecular docking (AutoDock Vina) to identify key residues in target proteins.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes.
Combine with experimental validation to refine computational models .
Q. How should contradictory data in bioactivity studies be resolved?
Address discrepancies through:
- Dose-response reevaluation to confirm IC50/EC50 consistency.
- Off-target profiling (e.g., BioMap panels) to identify unintended interactions.
- Structural analogs comparison to isolate substituent-specific effects (e.g., fluorobenzyl vs. chlorobenzyl groups) .
Publish negative results to guide future SAR studies.
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?
Adopt process intensification techniques:
- Flow chemistry to enhance heat/mass transfer and reduce side reactions.
- Membrane separation (e.g., nanofiltration) for efficient purification.
Validate scalability using DOE (Design of Experiments) to balance parameters like residence time and catalyst loading .
Q. How can researchers elucidate the metabolic stability and toxicity profile of this compound?
Perform ADME-Tox studies :
- Hepatic microsome assays (human/rat) to assess metabolic stability.
- CYP450 inhibition screening to predict drug-drug interactions.
- Ames test for mutagenicity and hERG binding assays for cardiotoxicity.
Use LC-MS/MS for metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
